molecular formula C8H20ClN3O B15346544 Acetamide, N-(3-(2-(1-methylethyl)hydrazino)propyl)-, monohydrochloride CAS No. 57115-59-0

Acetamide, N-(3-(2-(1-methylethyl)hydrazino)propyl)-, monohydrochloride

Cat. No.: B15346544
CAS No.: 57115-59-0
M. Wt: 209.72 g/mol
InChI Key: RFZVYJUABOKPFK-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(3-(2-(1-methylethyl)hydrazino)propyl)-, monohydrochloride is an acetamide derivative featuring a propyl chain substituted with a hydrazino group bearing an isopropyl (1-methylethyl) substituent. The monohydrochloride salt form enhances its solubility and stability, typical of pharmaceutical intermediates or bioactive molecules.

Properties

CAS No.

57115-59-0

Molecular Formula

C8H20ClN3O

Molecular Weight

209.72 g/mol

IUPAC Name

N-[3-(2-propan-2-ylhydrazinyl)propyl]acetamide;hydrochloride

InChI

InChI=1S/C8H19N3O.ClH/c1-7(2)11-10-6-4-5-9-8(3)12;/h7,10-11H,4-6H2,1-3H3,(H,9,12);1H

InChI Key

RFZVYJUABOKPFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNCCCNC(=O)C.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazino-Containing Acetamides

Compound 646807: 2-(2-Isonicotinoylhydrazino)-N-(3-methyl-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-2-oxoacetamide
  • Structure: Contains a hydrazino group linked to an isonicotinoyl moiety and a naphthoquinone core.
  • Synthesis : Prepared via condensation of hydrazide derivatives with mercaptoacetic acid under reflux .
Acotiamide Hydrochloride (CAS 773092-05-0)
  • Structure: Features a thiazolecarboxamide core with a bis(1-methylethyl)aminoethyl chain.
  • Key Differences : The thiazole ring and aromatic benzoyl group distinguish it from the target compound.
  • Application : Clinically used for functional dyspepsia due to its gastroprokinetic activity .

Isopropyl-Substituted Acetamides

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)
  • Structure : Chloroacetamides with aromatic and alkoxy substituents (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Key Differences: These lack hydrazino groups but share the acetamide backbone. The chloro and methoxymethyl groups enhance herbicidal activity by inhibiting fatty acid elongation in plants .

Acetamide Hydrochloride Salts

Meta Amino Acetanilide Hydrochloride (CAS 621-35-2)
  • Structure: Simplistic acetamide with a 3-aminophenyl group.
  • Key Differences: The absence of a hydrazino or alkylamino chain limits its complexity.
  • Application : Primarily used as a dye intermediate due to its aromatic amine moiety .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents CAS Number Applications/Notes References
Target Compound C₈H₁₈ClN₃O Propyl hydrazino, isopropyl, HCl Not provided Potential pharmaceutical intermediate -
646807 (Hydrazino-naphthoquinone acetamide) C₁₈H₁₅N₃O₄ Isonicotinoyl hydrazino, naphthoquinone - Possible antitumor activity
Acotiamide HCl C₂₁H₃₀N₄O₅S·HCl·3H₂O Thiazole, bis(isopropyl)aminoethyl 773092-05-0 Functional dyspepsia treatment
Alachlor C₁₄H₂₀ClNO₂ Chloro, methoxymethyl, diethylphenyl 15972-60-8 Herbicide
Meta Amino Acetanilide HCl C₈H₁₁ClN₂O 3-aminophenyl 621-35-2 Dye intermediate

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